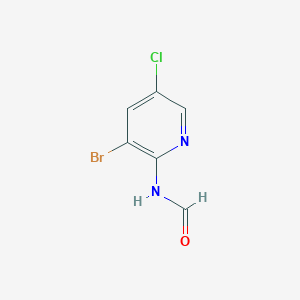![molecular formula C8H10Br2 B2493031 (1R,4R,5S)-3,4-Dibromobiciclo[3.2.1]oct-2-eno CAS No. 2404-39-9](/img/structure/B2493031.png)
(1R,4R,5S)-3,4-Dibromobiciclo[3.2.1]oct-2-eno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene: is a bicyclic organic compound characterized by its unique structure and stereochemistry
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its bicyclic framework is found in various bioactive molecules, making it a valuable scaffold for drug design.
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene typically involves the bromination of bicyclo[3.2.1]oct-2-ene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and solvents such as dichloromethane (DCM) or carbon tetrachloride (CCl4).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to achieve high yields and purity. The process is optimized to minimize by-products and ensure the efficient use of reagents.
Análisis De Reacciones Químicas
Types of Reactions: (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex bicyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Cycloaddition: Dienophiles and catalysts like palladium or nickel complexes are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield iodinated derivatives, while reduction can produce debrominated bicyclic compounds.
Mecanismo De Acción
The mechanism of action of (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets through its bromine atoms and bicyclic structure. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Its bicyclic framework provides rigidity and spatial orientation, which are crucial for its biological activity.
Comparación Con Compuestos Similares
- (1R,4R,5S,8S)-6-Formyl-4-isopropyl-1,7-dimethylbicyclo[3.2.1]oct-6-ene-8-carboxylic acid
- 8-Azabicyclo[3.2.1]octane derivatives
Uniqueness: (1R,4R,5S)-3,4-Dibromobicyclo[321]oct-2-ene is unique due to its specific stereochemistry and the presence of two bromine atoms
By understanding the properties and applications of (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene, researchers can explore its potential in developing new materials, pharmaceuticals, and chemical processes.
Propiedades
IUPAC Name |
(1R,4R,5S)-3,4-dibromobicyclo[3.2.1]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8H,1-3H2/t5-,6+,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZNKURWGORCEM-GKROBHDKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C=C(C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C=C([C@@H]2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2492950.png)
![[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B2492953.png)
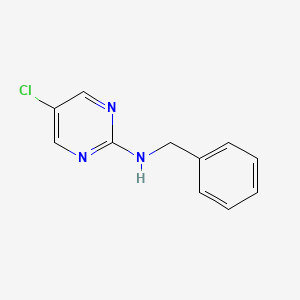
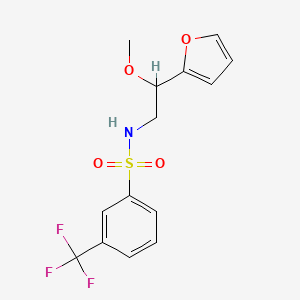


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2492962.png)
![benzo[d]thiazol-2-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2492963.png)
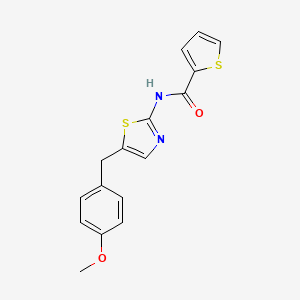
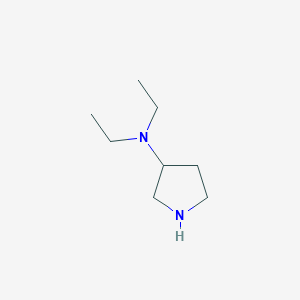
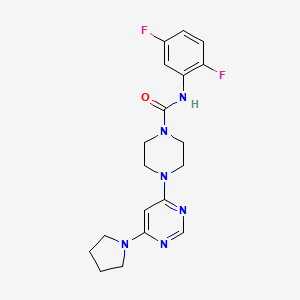
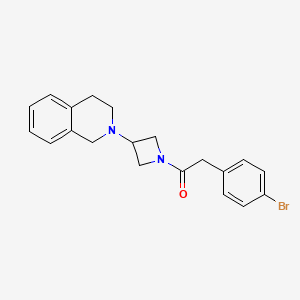
![2-Cyclopentyl-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]acetamide](/img/structure/B2492970.png)
